molecular formula C18H14O3 B8485528 7-(Benzyloxy)-2-naphthoic acid CAS No. 188904-08-7

7-(Benzyloxy)-2-naphthoic acid

Cat. No. B8485528
CAS RN: 188904-08-7
M. Wt: 278.3 g/mol
InChI Key: RISJULZHRZZOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-2-naphthoic acid is a useful research compound. Its molecular formula is C18H14O3 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Benzyloxy)-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Benzyloxy)-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

188904-08-7

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

7-phenylmethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H14O3/c19-18(20)15-7-6-14-8-9-17(11-16(14)10-15)21-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,20)

InChI Key

RISJULZHRZZOBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=CC(=C3)C(=O)O)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

KOH (406 mg, 7.3 mmol) is added to a suspension of 7-benzyloxy-2-naphthonitrile (626 mg; 2.42 mmol) in water, ethanol, and toluene (15 mL, 1:3:2). The reaction is heated to 80° C. for 72 hours. The reaction is allowed to cool, poured into 1M HCl and extracted three times with CH2Cl2. The combined organic layers are dried (Na2SO4), filtered and concentrated to dryness. The product is purified by column chromatography (step gradient, 5 to 10% methanol in CH2Cl2). The resulting material is crystallized from ethanol-water to give 7-benzyloxy-2-naphthoic acid (484 mg, 72%) as a white solid. HRMS (EI) calculated for C18H14O3: 278.0943, found 278.0947.
Name
Quantity
406 mg
Type
reactant
Reaction Step One
Quantity
626 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.